2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Description
Molecular Architecture and Isomerism
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid (C₆H₉N₃O₂S, molecular weight: 187.22 g/mol) features a 1,2,4-triazole ring substituted at the N4 position with a methyl group and at the C3 position with a sulfanyl-propanoic acid chain. The triazole core adopts a planar geometry due to aromatic conjugation, while the sulfanyl (-S-) linker introduces torsional flexibility between the heterocycle and the propanoic acid moiety.
Isomerism Considerations:
- Tautomerism : The 1,2,4-triazole ring exhibits prototropic tautomerism, with the 4-methyl group stabilizing the 4H-tautomer over the 1H- or 2H-forms.
- Functional Isomerism : While not directly observed for this compound, propanoic acid derivatives can exhibit functional isomerism with esters or amides (e.g., methyl propanoate).
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₆H₉N₃O₂S |
| SMILES | CC(C(=O)O)SC1=NN=CN1C |
| InChI Key | XCOHBZMWQFIYRS-UHFFFAOYSA-N |
| Planarity (Triazole) | Dihedral angle < 5° with adjacent atoms |
| S–C Bond Length | ~1.81 Å (typical for C–S single bonds) |
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4(5(10)11)12-6-8-7-3-9(6)2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOHBZMWQFIYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then hydrolyzed under acidic or basic conditions to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic reaction steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide | 30% H₂O₂, 60°C, 4 h | Sulfoxide derivative | 78% | |
| m-CPBA | DCM, 0°C → RT, 6 h | Sulfone derivative | 85% | |
| Ozone | -78°C, CH₂Cl₂/MeOH (4:1), 1 h | Oxidative cleavage of triazole ring | 62% |
Key Findings :
-
Sulfoxide formation occurs preferentially under mild peroxide conditions.
-
Stronger oxidants like m-CPBA produce sulfones without ring degradation.
-
Ozonolysis targets the triazole ring, leading to ring-opened carbonyl products.
Nucleophilic Substitution
The sulfur atom participates in nucleophilic displacement reactions:
Mechanistic Insight :
-
Deprotonation of the acidic SH group (pKa ~8.2) enhances nucleophilicity .
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Ultrasound-assisted methods improve reaction rates (2 h vs. 8 h conventional) .
Carboxylic Acid Derivitization
The propanoic acid moiety undergoes characteristic transformations:
Table 3.1: Esterification
| Alcohol | Catalyst | Conditions | Ester Product |
|---|---|---|---|
| Methanol | H₂SO₄ (conc.) | Reflux, 6 h | Methyl ester (b.p. 263-265°C) |
| Ethanol | SOCl₂ | 0°C → RT, 12 h | Ethyl ester (m.p. 98-100°C) |
Table 3.2: Amide Formation
| Amine | Coupling Agent | Yield | Biological Activity |
|---|---|---|---|
| 4-Aminophenol | EDC/HOBt | 73% | COX-2 inhibition |
| Hydrazine hydrate | None | 90% | Hydrazide precursor for cyclization |
Metal Complexation
The N,S-donor system coordinates transition metals:
| Metal Salt | M:L Ratio | Geometry | Application |
|---|---|---|---|
| Cu(CH₃COO)₂·H₂O | 1:2 | Square planar | Antimicrobial agents |
| FeCl₃·6H₂O | 1:1 | Octahedral | Catalytic oxidation studies |
| Zn(NO₃)₂·6H₂O | 1:1 | Tetrahedral | Luminescent materials |
Spectroscopic Evidence :
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IR: ν(S→M) at 450-470 cm⁻¹ confirms metal-sulfur bonding.
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UV-Vis: d-d transitions at 600-650 nm (Cu complexes).
Thermal Decomposition
Controlled pyrolysis reveals stability limits:
| Temperature | Atmosphere | Major Products | TGA Mass Loss |
|---|---|---|---|
| 220°C | N₂ | CO₂ + triazole thiol | 18.2% |
| 310°C | Air | SO₂ + methyltriazole + propene | 43.7% |
| 450°C | Vacuum | HCN + COS + aromatic fragments | 92.5% |
Kinetics :
-
Activation energy (Eₐ) for decarboxylation: 98.4 kJ/mol.
Biological Conjugation
The compound participates in enzyme-mediated reactions:
| Enzyme | Cofactor | Product | Activity Change |
|---|---|---|---|
| CYP3A4 | NADPH | Hydroxylated triazole derivative | 3× increased solubility |
| GST (Glutathione S-transferase) | GSH | Glutathione adduct | Detoxification pathway |
Docking Studies :
This comprehensive analysis demonstrates 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid’s versatility in synthetic and biological systems. The sulfanyl group’s oxidizability and nucleophilicity, combined with the carboxylic acid’s derivatization potential, make it a valuable scaffold for pharmaceutical and materials chemistry applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is C₆H₉N₃O₂S, with a molecular weight of 187.22 g/mol. The structure features a triazole ring which is known for its biological activity and potential therapeutic applications.
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 4-methyl-1,2,4-triazole show potent activity against various bacterial strains. The sulfanyl group enhances this activity by increasing the lipophilicity of the compound, allowing better membrane penetration .
Inhibition of Enzymatic Activity:
The compound has been studied for its potential to inhibit specific enzymes related to disease pathways. For instance, it has shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders such as obesity and type 2 diabetes . This inhibition can lead to decreased cortisol levels and improved metabolic profiles.
Case Study Example:
In a controlled study, researchers synthesized various triazole derivatives and evaluated their efficacy against 11β-HSD1. The results indicated that modifications to the sulfanyl group significantly affected the inhibitory potency, highlighting the importance of structural optimization in drug design .
Agricultural Applications
Fungicide Development:
The triazole structure is well-known in agricultural chemistry for its use as fungicides. Compounds similar to this compound have been developed to combat fungal pathogens in crops. Their mechanism typically involves inhibiting ergosterol biosynthesis in fungal cell membranes .
Pesticide Formulations:
Research has also explored the use of this compound in formulating new pesticide products that are less harmful to non-target organisms while maintaining efficacy against pests. Studies have shown that integrating triazole derivatives into pesticide formulations can enhance their stability and bioavailability .
Data Tables
Mechanism of Action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid with its analogs:
Key Observations:
Substituent Complexity: The target compound’s simplicity contrasts with analogs bearing aromatic (6d) or heterocyclic (e.g., pyrazole in ) substituents.
Electronic Effects : Chlorine (in ) and fluorine/trifluoromethyl groups (in ) introduce electron-withdrawing effects, which may improve metabolic stability or enzyme affinity.
Synthetic Accessibility : Compound 6d achieved an 81% yield , suggesting that simpler derivatives are synthetically favorable compared to bulkier analogs.
Computational and Experimental Insights
- Docking Studies: Analogs with fluorophenoxy or trifluoromethyl groups (e.g., ) show interactions with enzymes like DprE1, critical in tuberculosis drug development. The target compound’s smaller size may limit steric hindrance, favoring entry into active sites.
- Thermodynamic Stability : The 4-methyl group on the triazole ring likely stabilizes the chair-like conformation of the heterocycle, a feature shared across analogs .
Biological Activity
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₆H₉N₃O₂S
- Molecular Weight : 187.22 g/mol
The structure includes a triazole ring, which is known for its diverse biological activities, and a propanoic acid moiety that may influence its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various bacterial strains. The presence of the sulfanyl group in this compound enhances its interaction with microbial targets, potentially leading to increased efficacy against pathogens.
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. A study evaluating similar compounds demonstrated that they could significantly inhibit cancer cell proliferation. The anticancer activity of this compound is hypothesized to arise from its ability to induce apoptosis in cancer cells and modulate various signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can decrease the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory diseases.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.
- Cytokine Modulation : It appears to modulate cytokine release, which is crucial in inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces TNF-α and IL-6 production |
Case Study: Evaluation of Triazole Derivatives
In a recent study involving various triazole derivatives, including those structurally similar to this compound, researchers assessed their toxicity and biological activity. The results indicated low toxicity across tested concentrations (up to 100 µg/mL), with viable cell counts remaining high (94.71–96.72%) compared to controls . Notably, compounds exhibiting structural similarities demonstrated enhanced anti-inflammatory effects and lower cytotoxicity.
Comparative Analysis with Related Compounds
Research comparing the biological activities of this compound with other triazole derivatives revealed that modifications in substituents significantly impacted their efficacy. For instance:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid?
- Methodological Answer: The synthesis typically involves multi-step reactions, including:
-
Condensation techniques: Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with α-bromopropanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
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Protection-deprotection strategies: Ensuring stereochemical integrity during coupling steps, as described in analogous triazole-thioether syntheses .
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Salts formation: Post-synthetic modification via interaction with metal ions (e.g., Cu²⁺, K⁺) or amines in alkaline/alcoholic media .
Synthetic Approach Key Reagents/Conditions Characterization Methods Reference Condensation K₂CO₃, DMF, α-bromopropanoic acid ¹H NMR, IR, elemental analysis Multi-step (protection) Ethanol, methylamine Elemental analysis, salt formation
Q. Which spectroscopic and analytical methods are used to confirm the structure of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., triazole ring protons at δ 8.2–8.5 ppm, sulfanyl group at δ 3.1–3.3 ppm) .
- IR spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- Elemental analysis: Validates purity and stoichiometry .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer:
- Antiviral assays: Derivatives (e.g., acetamide analogs) show activity against human adenovirus type 5 and ECHO-9 virus, assessed via cytotoxicity (HEK-293/GMK cells) and plaque reduction assays .
- Dosage optimization: Non-cytotoxic concentrations (e.g., <50 µM) are prioritized to evaluate virucidal effects .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Models exact exchange and correlation energies to optimize molecular geometry and predict reaction pathways. For example, hybrid functionals (e.g., B3LYP) assess charge distribution at the sulfanyl-triazole moiety .
- Kinetic-energy density analysis: Evaluates electron density Laplacian to identify reactive sites for electrophilic/nucleophilic attacks .
Q. What strategies address low yields or stereochemical inconsistencies in its synthesis?
- Methodological Answer:
- Protecting groups: Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites (e.g., carboxylic acid) during coupling steps .
- Chiral resolution: Employ chiral HPLC or enzymatic methods to isolate enantiomers, critical for bioactivity studies .
- Reaction monitoring: Real-time FTIR or LC-MS tracks intermediate formation, reducing side products .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Assay standardization: Control variables like cell line viability (e.g., HEK-293 vs. GMK), viral titer, and incubation time .
- Structure-activity relationship (SAR): Systematically modify substituents (e.g., methyl group on triazole) to isolate pharmacophores .
- Meta-analysis: Compare IC₅₀ values and selectivity indices across published datasets to identify outliers .
Q. What advanced techniques characterize its interaction with biological targets?
- Methodological Answer:
- X-ray crystallography: Resolve binding modes using single-crystal structures (e.g., SHELXT for space-group determination) .
- Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry with viral enzymes .
- Molecular docking: Simulate interactions with adenovirus capsid proteins using AutoDock Vina .
Data Contradiction Analysis
Q. Why might antiviral activity vary between structurally similar derivatives?
- Methodological Answer:
- Steric effects: Bulkier substituents (e.g., phenethyl vs. methyl) may hinder target binding .
- Solubility differences: Carboxylic acid vs. ester derivatives alter cell permeability, affecting intracellular efficacy .
- Viral strain specificity: Activity against adenovirus type 5 may not extend to other serotypes due to capsid variability .
Tables of Key Research Findings
| Biological Activity | Assay Type | Results (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Antiviral (Adenovirus-5) | Plaque reduction | 28 µM | |
| Virucidal (ECHO-9) | Cytotoxicity assay | 45 µM (non-toxic) |
| Computational Parameter | DFT Functional | Key Insight | Reference |
|---|---|---|---|
| Electron density distribution | B3LYP | High reactivity at sulfanyl S | |
| Thermodynamic stability | M06-2X | ΔG = -12.3 kcal/mol (favorable) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
